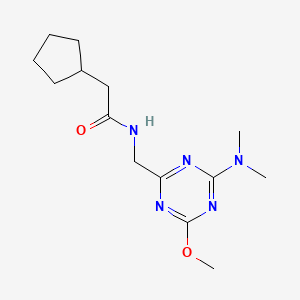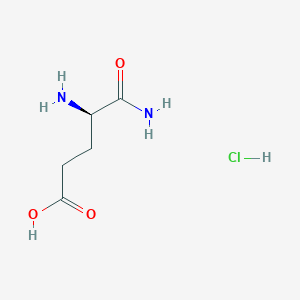
2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a unique chemical entity with intriguing properties Its structure consists of a cyclopentyl group attached to an acetamide moiety, which is further connected to a substituted triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step process. One common route starts with the cyclopentylamine, which undergoes acylation with chloroacetyl chloride to form 2-cyclopentylacetamide. This intermediate is then reacted with a substituted triazine derivative under basic conditions to yield the final compound. Key reagents include cyclopentylamine, chloroacetyl chloride, and the substituted triazine.
Industrial Production Methods
Industrial production of this compound might involve large-scale batch or continuous flow reactors to ensure efficient synthesis. The process would be optimized for high yield and purity, with stringent control over reaction temperatures, pressures, and catalyst concentrations. Safety and environmental protocols would be in place to handle and dispose of any hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation reactions, where it might be converted to more oxidized forms.
Reduction reactions, which could yield reduced amide or triazine derivatives.
Substitution reactions, particularly on the triazine ring, leading to a variety of substituted products.
Common Reagents and Conditions
Reagents commonly used with this compound include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions often require specific conditions like controlled temperatures and pH levels to achieve the desired transformation.
Major Products
The major products of these reactions are typically substituted or functionalized derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for screening in chemical biology.
Biology
In biological research, derivatives of this compound may be investigated for their biological activity. For instance, they could be studied for potential enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
Potential medical applications include drug development, where modified versions of the compound could serve as therapeutic agents. Research might focus on optimizing the compound's pharmacokinetic and pharmacodynamic profiles to improve efficacy and safety.
Industry
In industrial settings, this compound could find use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals. Its functional groups lend themselves to further modification, making it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects depends on its specific application. Generally, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopentyl and triazine moieties can engage in hydrophobic interactions, hydrogen bonding, and other molecular interactions that influence the compound's activity and specificity.
Comparison with Similar Compounds
Comparison
Compared to other cyclopentylacetamide or triazine derivatives, 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is unique in its combination of functional groups. This uniqueness might translate to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Similar Compounds
Some similar compounds include:
Cyclopentylacetamide
1,3,5-Triazine derivatives
Dimethylamino-substituted compounds Each of these shares structural similarities but differs in specific functional groups, leading to varied properties and applications.
And there you go! You now have a detailed article on this compound
Properties
IUPAC Name |
2-cyclopentyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKWONLOAVPEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)
![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2760222.png)


![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)

![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)




![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)
